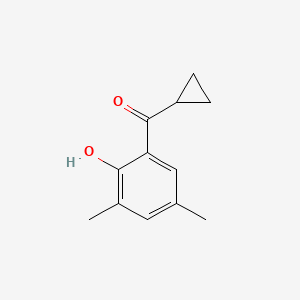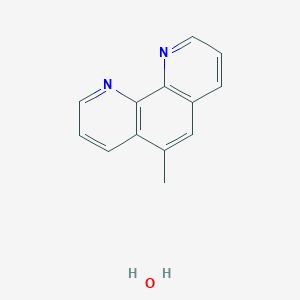
5-Methyl-1,10-phenanthroline hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1,10-phenanthroline hydrate is a heterocyclic organic compound with the molecular formula C₁₃H₁₀N₂·H₂O. It is a derivative of 1,10-phenanthroline, where a methyl group is substituted at the 5th position. This compound is known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,10-phenanthroline typically involves the Skraup reaction, where glycerol reacts with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The resulting product is then methylated at the 5th position using methyl iodide .
Industrial Production Methods: Industrial production of 5-Methyl-1,10-phenanthroline hydrate follows similar synthetic routes but on a larger scale. The compound is purified through recrystallization from water and dried in a desiccator to obtain the hydrate form .
Types of Reactions:
Oxidation: 5-Methyl-1,10-phenanthroline can undergo oxidation reactions, forming various oxidized derivatives.
Reduction: It can be reduced to form different reduced species, often used in redox chemistry.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine, alkylating agents like methyl iodide.
Major Products Formed:
Oxidation Products: Various oxidized phenanthroline derivatives.
Reduction Products: Reduced phenanthroline species.
Substitution Products: Halogenated or alkylated phenanthroline derivatives.
Scientific Research Applications
5-Methyl-1,10-phenanthroline hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-1,10-phenanthroline hydrate primarily involves its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. These complexes can participate in various chemical reactions, influencing the reactivity and properties of the metal ions .
Molecular Targets and Pathways:
Metal Ions: Iron, copper, and other transition metals.
Comparison with Similar Compounds
1,10-Phenanthroline: The parent compound without the methyl group.
5,6-Dimethyl-1,10-phenanthroline: A derivative with two methyl groups.
5-Chloro-1,10-phenanthroline: A derivative with a chlorine atom at the 5th position.
Comparison: 5-Methyl-1,10-phenanthroline hydrate is unique due to the presence of the methyl group at the 5th position, which can influence its electronic properties and reactivity compared to other derivatives. This makes it particularly useful in forming specific metal complexes and in applications where slight modifications in ligand structure can lead to significant changes in properties .
Properties
CAS No. |
855360-81-5 |
|---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
5-methyl-1,10-phenanthroline;hydrate |
InChI |
InChI=1S/C13H10N2.H2O/c1-9-8-10-4-2-6-14-12(10)13-11(9)5-3-7-15-13;/h2-8H,1H3;1H2 |
InChI Key |
KEEIWUCDQWFEHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C1C=CC=N3)N=CC=C2.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



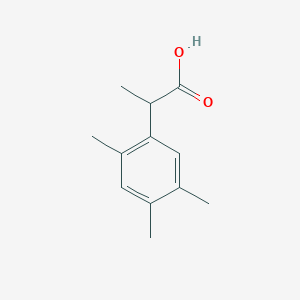

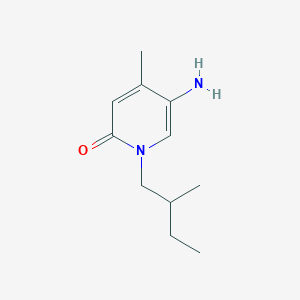
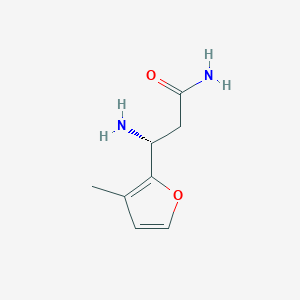
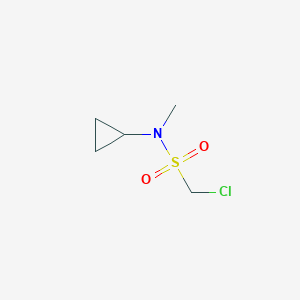
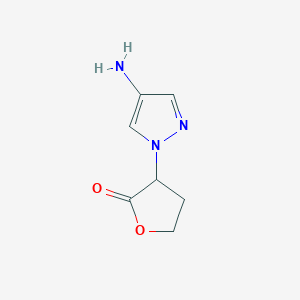


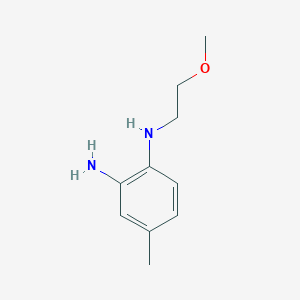
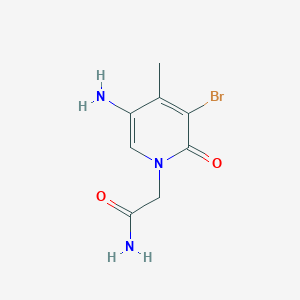
![6-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-4-carboxylic acid](/img/structure/B15240941.png)
